molecular formula C23H32N4O8 B8101268 Caspase-1 Inhibitor I

Caspase-1 Inhibitor I

Cat. No.: B8101268
M. Wt: 492.5 g/mol
InChI Key: KQCBPHUOVBKBPQ-SJVNDZIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caspase-1 Inhibitor I is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-1 Inhibitor I involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes include:

    Peptide Coupling Reactions: The compound can be synthesized through peptide coupling reactions, where amino acids are sequentially added to build the desired structure. Reagents such as carbodiimides (e.g., DCC) and coupling agents like HOBt are often used.

    Protecting Group Strategies: Protecting groups are employed to prevent unwanted reactions at specific functional groups during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and solvents is crucial to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Caspase-1 Inhibitor I undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

Caspase-1 Inhibitor I has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Caspase-1 Inhibitor I involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • **Caspase-1 Inhibitor I shares similarities with other peptide-based compounds, such as:

      This compound analogs: .

      Peptide-based drugs: like insulin and oxytocin.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)27-21(33)13(3)24-16(11-28)10-19(31)32)26-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,24,30H,9-10H2,1-4H3,(H,25,29)(H,26,34)(H,31,32)(H,27,33,35)/t13-,16-,18-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBPHUOVBKBPQ-SJVNDZIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(C)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C)N[C@@H](CC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931816
Record name 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143313-51-3
Record name 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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